molecular formula C20H16Cl2N2O2S B10979353 5-Benzyl-2-{[(3,4-dichlorophenyl)acetyl]amino}thiophene-3-carboxamide

5-Benzyl-2-{[(3,4-dichlorophenyl)acetyl]amino}thiophene-3-carboxamide

Cat. No.: B10979353
M. Wt: 419.3 g/mol
InChI Key: ZXGJEGPVGKFXMR-UHFFFAOYSA-N
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Description

5-BENZYL-2-{[2-(3,4-DICHLOROPHENYL)ACETYL]AMINO}-3-THIOPHENECARBOXAMIDE is a complex organic compound with potential applications in various fields of scientific research. This compound features a thiophene ring, a benzyl group, and a dichlorophenyl group, making it a unique molecule with interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-BENZYL-2-{[2-(3,4-DICHLOROPHENYL)ACETYL]AMINO}-3-THIOPHENECARBOXAMIDE typically involves multiple steps, including the formation of the thiophene ring and the introduction of the benzyl and dichlorophenyl groups. Common synthetic routes may involve:

    Formation of the Thiophene Ring: This can be achieved through cyclization reactions involving sulfur-containing precursors.

    Introduction of the Benzyl Group: Benzylation reactions using benzyl halides and appropriate catalysts.

    Introduction of the Dichlorophenyl Group: This step may involve acylation reactions using 3,4-dichlorophenyl acetic acid or its derivatives.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced catalytic systems, continuous flow reactors, and stringent purification techniques.

Chemical Reactions Analysis

Types of Reactions

5-BENZYL-2-{[2-(3,4-DICHLOROPHENYL)ACETYL]AMINO}-3-THIOPHENECARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction of the carbonyl group to form alcohols.

    Substitution: Electrophilic and nucleophilic substitution reactions on the benzyl and dichlorophenyl groups.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Various halogenating agents, nucleophiles, and electrophiles under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the thiophene ring may yield sulfoxides or sulfones, while reduction of the carbonyl group may yield alcohols.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use in studying biological pathways and interactions due to its unique structure.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-BENZYL-2-{[2-(3,4-DICHLOROPHENYL)ACETYL]AMINO}-3-THIOPHENECARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 5-BENZYL-2-{[2-(2,4-DICHLOROPHENYL)ACETYL]AMINO}-3-THIOPHENECARBOXAMIDE
  • 5-BENZYL-2-{[2-(3,4-DIFLUOROPHENYL)ACETYL]AMINO}-3-THIOPHENECARBOXAMIDE

Uniqueness

5-BENZYL-2-{[2-(3,4-DICHLOROPHENYL)ACETYL]AMINO}-3-THIOPHENECARBOXAMIDE is unique due to the specific positioning of the dichlorophenyl group, which may confer distinct chemical and biological properties compared to its analogs. This uniqueness can be leveraged in designing new compounds with tailored properties for specific applications.

Properties

Molecular Formula

C20H16Cl2N2O2S

Molecular Weight

419.3 g/mol

IUPAC Name

5-benzyl-2-[[2-(3,4-dichlorophenyl)acetyl]amino]thiophene-3-carboxamide

InChI

InChI=1S/C20H16Cl2N2O2S/c21-16-7-6-13(9-17(16)22)10-18(25)24-20-15(19(23)26)11-14(27-20)8-12-4-2-1-3-5-12/h1-7,9,11H,8,10H2,(H2,23,26)(H,24,25)

InChI Key

ZXGJEGPVGKFXMR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC2=CC(=C(S2)NC(=O)CC3=CC(=C(C=C3)Cl)Cl)C(=O)N

Origin of Product

United States

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